![molecular formula C12H13N3 B1374489 1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine CAS No. 1250290-30-2](/img/structure/B1374489.png)

1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine

カタログ番号 B1374489

CAS番号:

1250290-30-2

分子量: 199.25 g/mol

InChIキー: AEJFWHRDKIKKDQ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

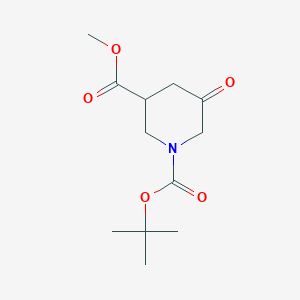

“1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine” is a chemical compound with the molecular formula C12H13N3. It has a molecular weight of 199.25 g/mol . The compound is also known by other names such as SCHEMBL14847066 and EN300-9247842 .

Molecular Structure Analysis

The compound has a complex structure with a pyrimidinyl group attached to a phenyl group, which is further attached to an ethanamine group . The InChI code for the compound is InChI=1S/C12H13N3/c1-9(13)10-2-4-11(5-3-10)12-6-14-8-15-7-12/h2-9H,13H2,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving “1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine” are not available, related compounds have shown inhibitory activities in biological systems .Physical And Chemical Properties Analysis

The compound has a molecular weight of 199.25 g/mol and a topological polar surface area of 51.8 Ų . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound also has a rotatable bond count of 2 .科学的研究の応用

-

Pharmaceutical Applications

- Pyrimidine derivatives have been broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to exhibit a wide range of biological activities such as antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action .

-

Synthesis of Hybrid Compounds

- A hybrid compound, fused coumarin-pyrazolo[3,4-b]pyridine derivative bearing thieno[2,3-d]pyrimidine moiety, was synthesized efficiently by the reaction of 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1 H-pyrazol-5-amine 1 with 3-acetyl-2 H-chromen-2-one 2 in the presence of FeCl 3-SiO 2 in refluxing ethanol . This compound could be a potential candidate for further biological studies .

-

Antifungal Activities

-

Antibacterial Activities

-

Synthesis of Pyrido[2,3-d]pyrimidines

- New pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives have been synthesized . The synthesis involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base . These compounds could be potential candidates for further biological studies .

-

Anticancer Activities

- Pyrimidine derivatives have been reported to exhibit anticancer activities . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia . Other pyrimidine derivatives have shown potential for the treatment of breast cancer and idiopathic pulmonary fibrosis .

-

Synthesis of Pyrimidino[4,5-d][1,3]oxazines

- New pyrimidino[4,5-d][1,3]oxazine derivatives have been synthesized . The synthesis involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base . These compounds could be potential candidates for further biological studies .

-

Antimetabolite Activities

-

Antiallergic Activities

-

Tyrosine Kinase Inhibitory Activities

-

Calcium Channel Antagonistic Activities

-

Anticonvulsant Activities

特性

IUPAC Name |

1-(4-pyrimidin-5-ylphenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-9(13)10-2-4-11(5-3-10)12-6-14-8-15-7-12/h2-9H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJFWHRDKIKKDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CN=CN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

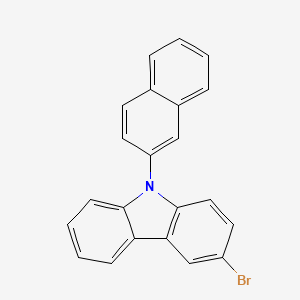

6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine

1256794-18-9

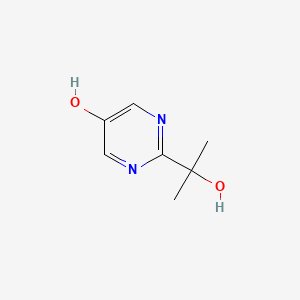

2-(2-Hydroxypropan-2-YL)pyrimidin-5-OL

1391732-97-0

7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol

1335095-08-3

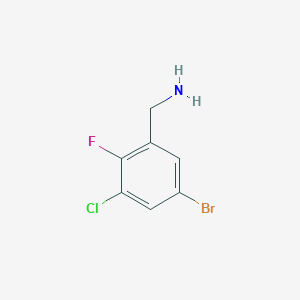

(5-Bromo-3-chloro-2-fluorophenyl)methanamine

1386459-84-2

![6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B1374406.png)

![7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B1374410.png)

![tert-butyl 2-(methylsulfanyl)-5-oxo-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B1374416.png)

![Tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1374417.png)

![10-Bromo-2-iodo-9-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B1374421.png)